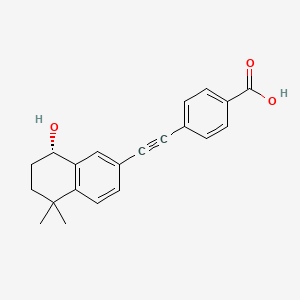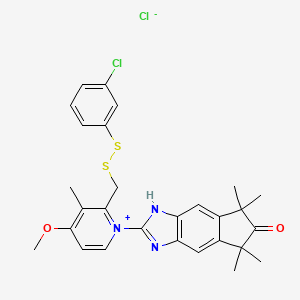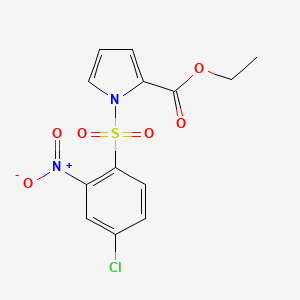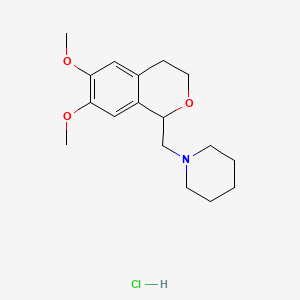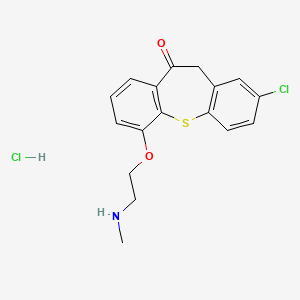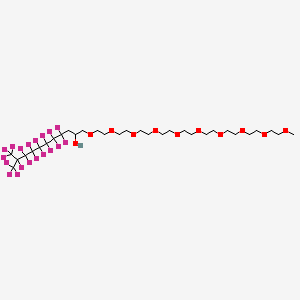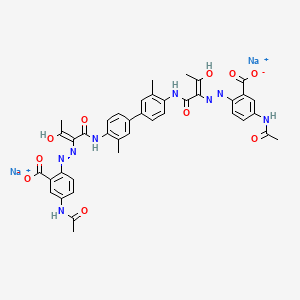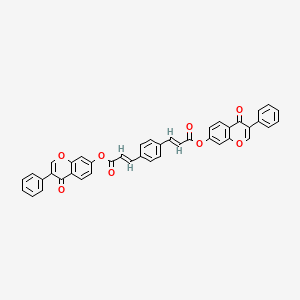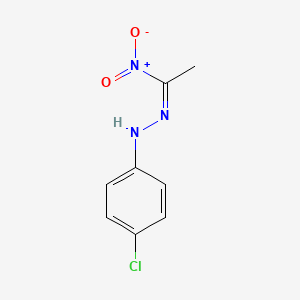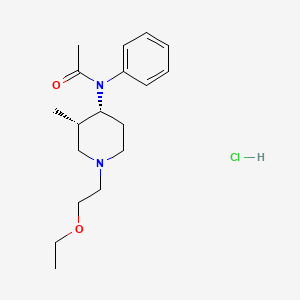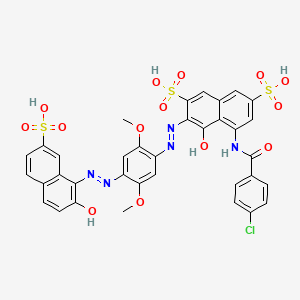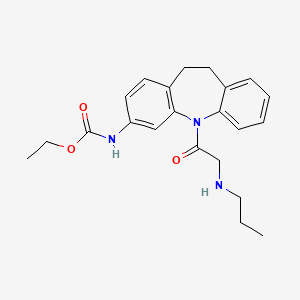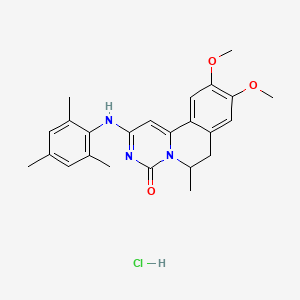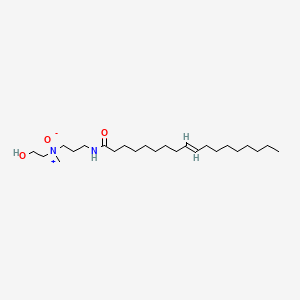
1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including use as disinfectants, surfactants, and in pharmaceuticals. This particular compound is notable for its unique structure, which includes both an ethylphenylamino group and a formylamino group.
Méthodes De Préparation
The synthesis of 1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride typically involves a multi-step process. The initial step often includes the formation of the N-(2-(ethylphenylamino)ethyl) intermediate. This intermediate is then reacted with a formylating agent to introduce the formylamino group. The final step involves quaternization with a methylating agent to form the quaternary ammonium chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the formylamino group to an amine group.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential use in drug formulations and as a therapeutic agent.
Industry: Utilized in the formulation of disinfectants and surfactants due to its quaternary ammonium structure.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. This compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Propanaminium, N-(2-(ethylphenylamino)ethyl)-3-(formylamino)-N,N-dimethyl-, chloride include other quaternary ammonium compounds like benzalkonium chloride and cetyltrimethylammonium chloride. Compared to these compounds, this compound has a unique structure that may confer different properties and applications. For example, the presence of the ethylphenylamino group may enhance its antimicrobial activity or alter its interaction with biological membranes.
Conclusion
This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial use.
Propriétés
Numéro CAS |
40948-38-7 |
|---|---|
Formule moléculaire |
C16H28N3O+ |
Poids moléculaire |
278.41 g/mol |
Nom IUPAC |
2-(N-ethylanilino)ethyl-(3-formamidopropyl)-dimethylazanium |
InChI |
InChI=1S/C16H27N3O/c1-4-18(16-9-6-5-7-10-16)12-14-19(2,3)13-8-11-17-15-20/h5-7,9-10,15H,4,8,11-14H2,1-3H3/p+1 |
Clé InChI |
XEXSBLWWRKYQMJ-UHFFFAOYSA-O |
SMILES canonique |
CCN(CC[N+](C)(C)CCCNC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


